(1-Benzyl-piperidin-3-yloxy)-acetic acid
Overview
Description
(1-Benzyl-piperidin-3-yloxy)-acetic acid, commonly known as BZP-AA, is a chemical compound that has gained significant scientific attention in recent years. BZP-AA is a derivative of piperidine, which is a heterocyclic organic compound that has been widely used in medicinal chemistry. BZP-AA has been shown to have several potential applications in scientific research, including as a tool for studying the mechanisms of action of certain biological processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of BZP-AA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain neurotransmitters. BZP-AA has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, BZP-AA has been shown to modulate the activity of certain receptors in the brain, including the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
BZP-AA has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain neurotransmitters. BZP-AA has been shown to increase the levels of dopamine and serotonin in the brain, which may have implications for the treatment of neurological disorders such as depression and anxiety. Additionally, BZP-AA has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
BZP-AA has several advantages as a tool for scientific research, including its ability to modulate the activity of certain enzymes and neurotransmitters. Additionally, BZP-AA is relatively easy to synthesize and purify, making it a cost-effective tool for laboratory experiments. However, there are also limitations to the use of BZP-AA in laboratory experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research involving BZP-AA. One area of research could focus on the development of new therapeutic agents based on the structure of BZP-AA. Additionally, further research could be conducted to fully understand the mechanism of action of BZP-AA and its potential applications in the treatment of neurological disorders. Finally, BZP-AA could be used as a tool for studying the effects of certain neurotransmitters on neuronal activity, which may have implications for the development of new treatments for neurological disorders.
Scientific Research Applications
BZP-AA has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of certain biological processes. For example, BZP-AA has been shown to inhibit the activity of certain enzymes, which may have implications for the development of new therapeutic agents. Additionally, BZP-AA has been used to study the effects of certain neurotransmitters on neuronal activity, which may have implications for the treatment of neurological disorders.
properties
IUPAC Name |
2-(1-benzylpiperidin-3-yl)oxyacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)11-18-13-7-4-8-15(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELQQDOFIWDOSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215042 | |
Record name | Acetic acid, 2-[[1-(phenylmethyl)-3-piperidinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353961-40-6 | |
Record name | Acetic acid, 2-[[1-(phenylmethyl)-3-piperidinyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353961-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[[1-(phenylmethyl)-3-piperidinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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